molecular formula C11H7Cl2NO2S B13668811 Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Cat. No.: B13668811
M. Wt: 288.1 g/mol
InChI Key: ANTPNCWGIUELJF-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the thiazole ring and a 3,5-dichlorophenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(3,5-dichlorophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and substituted thiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial and fungal enzymes, disrupting essential metabolic processes. Its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .

Comparison with Similar Compounds

Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO2S/c1-16-11(15)9-5-17-10(14-9)6-2-7(12)4-8(13)3-6/h2-5H,1H3

InChI Key

ANTPNCWGIUELJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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